molecular formula C10H11NO2 B3023622 (5S)-5-phenylmorpholin-3-one CAS No. 1052209-96-7

(5S)-5-phenylmorpholin-3-one

Cat. No. B3023622
CAS RN: 1052209-96-7
M. Wt: 177.2 g/mol
InChI Key: GXDVCRCMLDJGAS-SECBINFHSA-N
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Description

“(5S)-5-phenylmorpholin-3-one” is a chemical compound with the CAS Number: 1052209-96-7 . It has a molecular weight of 177.2 and its IUPAC name is (5S)-5-phenyl-3-morpholinone .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C10H11NO2 . The InChI code for this compound is 1S/C10H11NO2/c12-10-7-13-6-9 (11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2, (H,11,12)/t9-/m1/s1 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance .

Scientific Research Applications

Synthesis and Chemical Reactions

(5S)-5-phenylmorpholin-3-one is involved in various chemical synthesis and reactions. It is prepared through a bromination/dehydrobromination process and undergoes catalyzed Diels-Alder reactions, demonstrating its utility in organic synthesis (Ager et al., 1996). Additionally, it is used to generate chiral stabilized azomethine ylids, which can undergo cycloaddition with aldehydes to produce enantiomerically pure β-hydroxy-α-amino acids, highlighting its role in the synthesis of complex organic molecules (Alker et al., 1998).

Medicinal Chemistry and Drug Development

In medicinal chemistry, this compound derivatives are explored for their potential as anticancer agents. Studies on compounds derived from this compound have shown promising anticancer activities, suggesting their potential in drug development for cancer treatment (Pettinari et al., 2006). This compound is also a key intermediate in the synthesis of various bioactive heterocyclic agents, emphasizing its importance in the creation of new therapeutic agents (Rahmani et al., 2017).

Chemical Genetics and Apoptosis Induction

The role of this compound in chemical genetics, particularly in the discovery of apoptosis inducers, is notable. It forms part of the structural framework for compounds that show apoptosis-inducing activities, thus contributing to the identification of potential anticancer agents and molecular targets (Cai et al., 2006).

Safety and Hazards

The safety information for “(5S)-5-phenylmorpholin-3-one” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

(5S)-5-phenylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVCRCMLDJGAS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1052209-96-7
Record name (5S)-5-phenylmorpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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